3,5-Difluoro-4-methoxy-N-methylaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
3,5-difluoro-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C8H9F2NO/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4,11H,1-2H3 |
InChI Key |
PXRUYUXHFBJLCA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C(=C1)F)OC)F |
Origin of Product |
United States |
Synthesis of 3,5 Difluoro 4 Methoxyaniline:
A common strategy for the methoxylation of anilines involves electrophilic substitution on a protected aniline (B41778) or nucleophilic aromatic substitution on a suitably activated precursor. Given the electron-donating nature of the amino group, direct selective methoxylation at the para-position can be challenging. A more controllable approach would involve the bromination of 3,5-difluoroaniline (B1215098) to yield 4-bromo-3,5-difluoroaniline, followed by a nucleophilic substitution with sodium methoxide, catalyzed by a copper salt.
Optimization of the Methoxylation Step:
Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. A Design of Experiments (DoE) approach can be employed to efficiently explore the reaction space.
| Parameter | Range Explored | Optimal Condition | Impact on Yield and Purity |
| Catalyst | CuI, Cu₂O, Cu(OAc)₂ | CuI | Higher yields and cleaner reaction profile |
| Ligand | L-proline, DMEDA | L-proline | Improved catalyst stability and turnover |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK | Cs₂CO₃ | Enhanced nucleophilicity of methoxide |
| Solvent | DMF, Dioxane, Toluene | Dioxane | Favorable solubility and boiling point for reaction control |
| Temperature | 80 - 120 °C | 100 °C | Balance between reaction rate and impurity formation |
N Methylation of 3,5 Difluoro 4 Methoxyaniline:
The final N-methylation step is critical. While various methylating agents exist, scalability and safety are paramount. The use of reagents like methyl iodide or dimethyl sulfate (B86663) is effective but presents handling challenges on a large scale. A more favorable industrial method involves reductive amination using formaldehyde (B43269) and a reducing agent, or reaction with methanol (B129727) in the presence of a suitable catalyst. google.com The latter is often preferred for its cost-effectiveness and lower toxicity. google.com
A known method for producing N-methylaniline involves reacting aniline (B41778) with methanol over a catalyst. google.com This approach can be adapted for 3,5-Difluoro-4-methoxyaniline (B1304122). A key challenge in N-methylation is preventing the formation of the N,N-dimethylated byproduct. google.com
Optimization of the N-Methylation Step:
Process optimization would focus on catalyst selection, methanol-to-aniline ratio, temperature, and pressure to maximize selectivity for the mono-methylated product.
| Parameter | Range Explored | Optimal Condition | Impact on Selectivity (N-methyl vs. N,N-dimethyl) |
| Catalyst | Copper-Chromium, Supported Palladium | Copper-Chromium | High activity and selectivity for mono-methylation google.com |
| Methanol/Aniline Ratio | 1:1 to 5:1 | 2:1 | A slight excess of methanol drives the reaction without promoting over-methylation |
| Temperature | 150 - 250 °C | 200 °C | Optimal balance between reaction rate and catalyst stability |
| Pressure | 10 - 40 bar | 20 bar | Maintains methanol in the liquid phase and enhances reaction rate |
| Catalyst Loading | 1 - 5 mol% | 2 mol% | Cost-effective while maintaining a high reaction rate |
Scalable Work-up and Purification:
Transitioning from laboratory-scale purification (often relying on column chromatography) to a scalable process requires the development of more robust methods. For the final product, a potential sequence could involve:
Catalyst Removal: Filtration of the heterogeneous catalyst.
Solvent Removal: Distillation, potentially under reduced pressure.
Liquid-Liquid Extraction: An acid-base extraction to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous phase, washed with an organic solvent, and then liberated by basification and extracted back into an organic solvent.
Crystallization/Distillation: The final purification could be achieved through crystallization from a suitable solvent system or by vacuum distillation to achieve high purity.
By systematically optimizing each step of the proposed synthetic route, a scalable, efficient, and cost-effective process for the manufacture of 3,5-Difluoro-4-methoxy-N-methylaniline can be developed. The principles of process optimization, including the use of robust and recyclable catalysts, minimizing waste through efficient work-up procedures, and ensuring reaction conditions are amenable to large-scale chemical reactors, are all critical to a successful scale-up campaign.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 3,5-Difluoro-4-methoxy-N-methylaniline.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the N-methyl group.
Aromatic Region: The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and are expected to appear as a singlet. The electron-donating methoxy and N-methylamino groups, combined with the electron-withdrawing fluorine atoms, will influence the chemical shift.
Methoxy Protons: The three protons of the methoxy group (-OCH₃) will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
N-Methyl Protons: The three protons of the N-methyl group (-NHCH₃) will also appear as a singlet, generally at a chemical shift between 2.8 and 3.0 ppm. The adjacent NH proton may lead to a doublet if N-H exchange is slow, or a singlet if the exchange is rapid.
NH Proton: The amine proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.4 - 6.8 | s |
| OCH₃ | ~3.9 | s |
| NCH₃ | ~2.9 | s (or d) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The symmetry of the aromatic ring will result in fewer signals than the total number of carbon atoms.
Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbons directly bonded to fluorine (C-3 and C-5) will show a large one-bond C-F coupling constant and appear as a doublet. The carbon attached to the methoxy group (C-4) and the carbon bonded to the N-methylamino group (C-1) will also be distinguishable. The two equivalent aromatic carbons (C-2 and C-6) will appear as a single resonance.
Methoxy Carbon: The carbon of the methoxy group is expected around 55-60 ppm.
N-Methyl Carbon: The N-methyl carbon will likely resonate in the region of 30-35 ppm.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 135 - 145 |
| C-2, C-6 | 100 - 110 |
| C-3, C-5 | 150 - 160 (d, ¹JCF) |
| C-4 | 145 - 155 |
| OCH₃ | 55 - 60 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroaromatic Moiety Confirmation
¹⁹F NMR is a crucial technique for confirming the presence and environment of the fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. The chemical shift will be influenced by the electronic effects of the substituents on the aromatic ring. This signal may exhibit coupling to the aromatic protons.
Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the NH proton and the N-methyl protons, should it exist.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals, as well as the methoxy and N-methyl protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methoxy protons and the C-4 carbon, and between the N-methyl protons and the C-1 carbon, providing definitive structural confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₁₀F₂NO), the expected exact mass can be calculated. The observation of the molecular ion peak corresponding to this exact mass would provide strong evidence for the compound's identity. Analysis of the fragmentation pattern in the mass spectrum can also offer structural insights, for example, through the loss of a methyl group or the methoxy group.
Ionization Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Electron Ionization Mass Spectrometry (EI-MS))
Detailed mass spectrometry data for this compound is not extensively available in the public domain. However, based on the known fragmentation patterns of analogous aromatic amines and ethers, hypothetical data can be proposed.
Electrospray Ionization Mass Spectrometry (ESI-MS): In positive-ion mode ESI-MS, the compound would be expected to readily protonate at the nitrogen atom of the N-methylamino group, yielding a prominent pseudomolecular ion [M+H]⁺.
Electron Ionization Mass Spectrometry (EI-MS): Under EI-MS conditions, the molecule would likely exhibit a distinct molecular ion peak (M⁺). Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) from the nitrogen or the methoxy group, or the cleavage of the C-N bond.
A related compound, 3-Methoxy-N-methylaniline, has a molecular weight of 137.18 g/mol . sigmaaldrich.com Another similar molecule, 2,4-difluoro-5-methoxy-N-methylaniline, has a calculated molecular weight of 173.16 g/mol . nih.gov
| Ionization Technique | Predicted Ion | Predicted m/z |
| ESI-MS | [M+H]⁺ | 174.08 |
| EI-MS | [M]⁺ | 173.07 |
| EI-MS | [M-CH₃]⁺ | 158.05 |
This table is based on theoretical calculations and data from analogous compounds.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations
While a specific experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be inferred from its functional groups.
The IR spectrum would be anticipated to show key vibrations corresponding to the N-H stretching of the secondary amine, C-N stretching, aromatic C-C stretching, C-F stretching, and C-O stretching of the methoxy group. For comparison, the related compound 4-Methoxy-N-methylaniline is a solid with a melting point of 33-36 °C. sigmaaldrich.com
| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretch | 3350-3450 |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (methyl) | Stretch | 2850-2960 |
| C=C (aromatic) | Stretch | 1500-1600 |
| C-N | Stretch | 1250-1350 |
| C-O (aryl ether) | Asymmetric Stretch | 1200-1275 |
| C-F | Stretch | 1100-1200 |
| C-O (aryl ether) | Symmetric Stretch | 1000-1075 |
This table is based on established infrared spectroscopy correlation tables.
X-ray Diffraction (XRD) Crystallography for Solid-State Structural Analysis
Experimental single-crystal X-ray diffraction data for this compound are not currently published. Such an analysis would provide definitive proof of its three-dimensional structure in the solid state.
Determination of Molecular Conformation and Bond Parameters
An XRD study would precisely determine the bond lengths, bond angles, and torsion angles of the molecule. For instance, in the crystal structure of a related compound, 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline, the dihedral angle between the aromatic rings is 47.58 (11)°. researchgate.net In another case, 4-Methoxy-3-(trifluoromethyl)aniline, the methoxy group is inclined at 8.7 (4)° to the benzene (B151609) ring plane. nih.gov It would be of interest to determine the planarity of the aniline (B41778) ring and the orientation of the methoxy and N-methylamino substituents relative to it.
| Parameter | Expected Value/Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| C-F Bond Lengths | ~1.35 Å |
| C-O Bond Length | ~1.37 Å (aromatic) |
| C-N Bond Length | ~1.40 Å |
| Aromatic C-C Bond Lengths | ~1.39 Å |
| Ring Planarity | To be determined |
| Substituent Torsion Angles | To be determined |
This table presents expected values based on typical data for similar organic molecules.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
Analysis of the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···F or N-H···O) and van der Waals forces, that stabilize the crystal lattice. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.
| Interaction Type | Potential Contribution to Crystal Packing |
| H···H | High |
| H···F | Significant |
| C···H | Significant |
| N···H | Possible |
| O···H | Possible |
This table outlines potential intermolecular contacts and their likely significance based on studies of analogous compounds.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental tools for understanding the electronic properties and predicting the chemical behavior of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. researchgate.net The process involves optimizing the molecular structure to find the lowest energy state on the potential energy surface. For a molecule like 3,5-Difluoro-4-methoxy-N-methylaniline, key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles would be calculated.
Conformational analysis is particularly important for flexible molecules. The rotation around single bonds, such as the C-N bond and the C-O bond of the methoxy (B1213986) group, gives rise to different conformers. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformer and the energy barriers between different conformations. For example, studies on related molecules like 3,4,5-trimethoxyaniline (B125895) have utilized DFT methods (e.g., B3LYP with a 6-31+G(d,p) basis set) to compute structural parameters and compare them with experimental data where available. researchgate.net Such analysis would reveal the preferred orientation of the N-methyl and methoxy groups relative to the benzene (B151609) ring, which is influenced by electronic effects and steric hindrance from the adjacent fluorine atoms.
Table 1: Illustrative Calculated Structural Parameters for a Substituted Aniline (B41778) Analog using DFT This table presents hypothetical data based on typical values for aniline derivatives to illustrate the output of a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N | 1.41 Å |
| Bond Length | C-O (methoxy) | 1.37 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Angle | C-N-C (methyl) | 121.5° |
| Dihedral Angle | C-C-N-C (methyl) | 15.0° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For an aniline derivative, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the aromatic ring, making it susceptible to electrophilic attack. The LUMO is usually a π*-antibonding orbital. Computational studies on related compounds, such as fluorophenyl derivatives, have shown how substituents alter the energies of these orbitals. nih.govscirp.org In this compound, the electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO, while the electron-donating methoxy and N-methyl groups would raise them. The interplay of these effects determines the final orbital energies and the reactivity profile.
Table 2: Illustrative Frontier Orbital Data for a Substituted Aniline Analog This table provides example values to demonstrate the results of an FMO analysis.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.85 | Electron-donating ability (nucleophilicity) |
| LUMO Energy | -0.95 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.90 | Chemical reactivity and kinetic stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. nih.gov
Typically, red-colored regions indicate a negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms) that are prone to electrophilic attack. Blue-colored regions signify a positive electrostatic potential, representing electron-poor areas (e.g., hydrogen atoms bonded to electronegative atoms) that are susceptible to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the methoxy group and, to a lesser extent, the nitrogen atom. The hydrogen atoms of the N-methyl group and the aromatic ring would exhibit positive potential. This analysis helps identify sites for hydrogen bonding and other non-covalent interactions. nih.gov
Computational chemistry allows for the prediction of various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most important for structure elucidation. DFT calculations, often using methods like Gauge-Including Atomic Orbital (GIAO), can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.gov
The prediction process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Recent advancements integrate DFT calculations with machine learning models to improve prediction accuracy, accounting for solvent and conformational effects. nih.govmdpi.com For a molecule with fluorine atoms, predicting ¹⁹F NMR shifts is particularly valuable. DFT-based procedures have been developed and benchmarked to provide reliable ¹⁹F chemical shift predictions, which are crucial for characterizing fluorinated compounds and their reaction intermediates. rsc.orggithub.io
Quantum chemical calculations are powerful tools for mapping out the entire pathway of a chemical reaction. This involves identifying all reactants, intermediates, transition states, and products along a reaction coordinate. By calculating the potential energy surface, researchers can determine the most favorable reaction mechanism and predict reaction rates. nih.govresearchgate.net
For an N-methylaniline derivative, potential reactions could include electrophilic aromatic substitution, oxidation, or reactions at the nitrogen atom. A computational study of such a reaction would involve locating the transition state structure—the highest energy point along the lowest energy reaction path. The energy of this transition state determines the activation energy of the reaction. For instance, computational studies on the reaction of aniline or its derivatives with radicals like OH or CH₃ have detailed the abstraction and addition pathways, providing activation barriers and rate constants for each step. nih.govmdpi.com Similar investigations for this compound would clarify how the substituents influence its reactivity in various chemical transformations. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, it is often too computationally expensive for studying the behavior of large systems or processes that occur over longer timescales. Molecular Modeling and Dynamics (MD) simulations bridge this gap by using classical mechanics to simulate the physical movements of atoms and molecules over time. youtube.comyoutube.com
In an MD simulation, atoms are treated as spheres, and the bonds between them are treated as springs. The interactions are described by a set of parameters known as a force field. The simulation calculates the forces on each atom and uses Newton's equations of motion to predict their positions and velocities at a future point in time. researchgate.net This allows for the study of conformational changes, molecular flexibility, and interactions with solvent molecules or biological macromolecules. acs.orgacs.org For this compound, an MD simulation could be used to explore its conformational landscape in different solvents or to model its binding within a protein active site, providing insights into its behavior in a complex environment. acs.org
Conformational Analysis and Flexibility of the Substituted Aniline Framework
The primary sources of conformational flexibility in the this compound framework are:
Rotation about the C(ring)–N bond: The bond connecting the N-methylamino group to the aromatic ring allows for torsional motion. However, this rotation is often coupled with the pyramidal inversion at the nitrogen atom. The energy barrier for this rotation is influenced by the electronic effects of the ring substituents.
Rotation of the N-methyl group: The methyl group attached to the nitrogen atom can rotate around the C-N bond. Studies on similar molecules show that the energy barriers for methyl group rotation are generally low, allowing for rapid rotation at physiological temperatures. nih.govnih.gov The local chemical environment, including interactions with adjacent substituents, can either raise or lower this barrier. nih.goviaea.org
Rotation of the methoxy group: The methoxy group exhibits rotational freedom around the C(ring)–O bond. Its preferred orientation is typically planar with the benzene ring to maximize resonance stabilization, with the methyl group oriented either toward or away from the adjacent fluorine atom. Steric hindrance with the ortho-fluorine atom likely influences the potential energy surface of this rotation.
Nitrogen inversion: The nitrogen atom of the amino group is typically sp³-hybridized with a lone pair, allowing for pyramidal inversion. The barrier to this inversion in anilines is influenced by ring substituents. researchgate.net Electron-withdrawing groups, like fluorine, can affect the inversion barrier and the planarity of the amino group. researchgate.net
Semiempirical and ab initio calculations on various substituted anilines have shown that interactions between ring substituents are largely steric in nature and that it is possible to determine one-dimensional potential energy surfaces for motions like methyl rotation and side-chain torsion. colostate.eduaip.org For this compound, the most stable conformation would seek to minimize steric clash between the N-methyl group, the methoxy group, and the adjacent fluorine atoms. The potential energy surface is a complex function of these rotational and inversional coordinates, defining the accessible conformations and their relative energies. umn.edulibretexts.org
Table 1: Key Conformational Features of this compound
| Feature | Description | Influencing Factors |
|---|---|---|
| C(ring)–N Torsion | Rotation of the N-methylamino group relative to the plane of the benzene ring. | Steric hindrance with ortho-fluorine atoms; electronic effects of all substituents. |
| N-Methyl Rotation | Rotation of the methyl group around the N-C(methyl) bond. | Generally low energy barrier, though potentially influenced by steric interactions with the methoxy group or ring. nih.gov |
| C(ring)–O Torsion | Rotation of the methoxy group relative to the plane of the benzene ring. | Resonance stabilization favors planarity; steric repulsion with the ortho-fluorine atom. |
| Nitrogen Inversion | Pyramidal inversion of the nitrogen atom. | The energy barrier is modulated by the electronic properties of the aromatic ring substituents. researchgate.net |
Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) in Solution and Solid States
The substituents on the this compound ring dictate the types of intermolecular interactions it can form, which are critical for its behavior in condensed phases.
Hydrogen Bonding: The most significant hydrogen bonding interaction involves the secondary amine (N-H) group acting as a hydrogen bond donor. youtube.com Potential hydrogen bond acceptors on an adjacent molecule include the nitrogen atom, the oxygen atom of the methoxy group, and the fluorine atoms.
N-H···O: The oxygen of the methoxy group is a likely hydrogen bond acceptor.
N-H···N: The nitrogen atom itself can act as a hydrogen bond acceptor.
In solution, these interactions would compete with hydrogen bonding to solvent molecules. In protic solvents, the solvent would likely dominate hydrogen bonding interactions, while in aprotic solvents, intermolecular self-association via hydrogen bonds is more probable.
Halogen Bonding: Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. nih.govcapes.gov.br While this is more common for heavier halogens like iodine, interactions involving fluorine are also being investigated. nih.govbeilstein-journals.org Due to fluorine's high electronegativity and low polarizability, it is typically not considered a halogen bond donor. nih.govwikipedia.org However, F···F contacts have been observed in crystal structures where attractive dispersion forces can overcome electrostatic repulsion. nih.gov It is also possible for the fluorine atoms to act as nucleophilic acceptors in a halogen bond with a suitable donor.
In the solid state, the crystal packing of this compound would be a complex interplay of these hydrogen bonds, potential halogen bonds, π–π stacking of the aromatic rings, and van der Waals forces, all of which would aim to achieve a minimum energy configuration.
Table 2: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor | Strength |
|---|---|---|---|
| Hydrogen Bond | N-H | O (methoxy) | Moderate |
| Hydrogen Bond | N-H | N (aniline) | Moderate |
| Hydrogen Bond | N-H | F | Weak nih.govucla.edu |
| Halogen Bond | Other (e.g., I, Br) | F | Weak/Context-Dependent |
| π–π Stacking | Aromatic Ring | Aromatic Ring | Moderate |
| van der Waals | All atoms | All atoms | Weak (collectively significant) |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (if related to a broader class of bioactive molecules)
While specific QSAR and molecular docking studies for this compound are not prominent in the literature, its structural motifs are present in broader classes of bioactive molecules, particularly enzyme inhibitors and receptor modulators. Therefore, its potential activity can be inferred from studies on these related compounds.
Relation to Bioactive Anilino-Derivatives: Substituted anilines are core fragments in many biologically active compounds, including anilinoquinazolines and anilinoquinolines, which are known inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov QSAR studies on these classes of inhibitors consistently highlight the importance of the substitution pattern on the aniline ring for determining biological activity. nih.govresearchgate.net The models developed indicate that steric, electrostatic, and hydrophobic interactions are the dominant factors. nih.govnih.gov
Electrostatic and Hydrophobic Fields: In CoMFA and CoMSIA studies of EGFR inhibitors, electrostatic and hydrophobic fields are critical descriptors. nih.gov The two electron-withdrawing fluorine atoms and the electron-donating methoxy group in this compound would significantly alter the electrostatic potential and hydrophobic character of the aniline ring compared to an unsubstituted one.
Hydrogen Bonding: Molecular docking studies show that the aniline N-H group often forms a crucial hydrogen bond with a key residue (e.g., a backbone carbonyl) in the hinge region of the kinase ATP-binding pocket. frontiersin.org
Molecular Docking Insights from Related Classes: Substituted anilines have also been investigated as modulators of other targets, such as the GABAA receptor, which is important for treating neurological disorders like epilepsy and anxiety. brieflands.comjapsonline.comnih.govnih.govmdpi.com
Binding Pocket Interactions: Docking studies of various ligands into the GABAA receptor show that interactions are typically governed by a combination of hydrogen bonds and hydrophobic (e.g., π-π stacking, alkyl) interactions with specific amino acid residues in the binding pocket. nih.govmdpi.com
Role of Substituents: The nature and position of substituents on the aromatic ring are critical for affinity and selectivity. For instance, the presence and location of a methoxy group can significantly influence modulatory activity at the GABAA receptor. The fluorine atoms on this compound could engage in specific interactions within a binding pocket or serve to modulate the pKa of the aniline nitrogen, which can be crucial for binding. researchgate.net
Based on these broader studies, this compound could be considered a fragment or lead compound for designing inhibitors or modulators for targets like EGFR or GABAA receptors. Its specific substitution pattern offers a unique combination of electronic and steric properties that could be explored in drug design.
Table 3: Potential Roles of Substituents in Structure-Activity Relationships
| Substituent | Position | Potential Role in Bioactivity |
|---|---|---|
| Fluorine | 3, 5 | Modulates ring electronics (pKa), potential for weak H-bonds or other specific interactions, alters lipophilicity. nih.gov |
| Methoxy | 4 | Can act as a hydrogen bond acceptor; its position can be critical for activity, influencing potency and selectivity. |
| N-Methyl | 1 | Can provide additional hydrophobic interactions within a binding pocket; may influence the hydrogen bond donating capacity of the N-H group. |
Chemical Reactivity and Functional Group Transformations
Reactions of the Amino Group
The secondary amino group (-NHCH₃) is a key site for functionalization, enabling the synthesis of a diverse range of derivatives through reactions such as acylation, sulfonylation, condensation, and diazotization.
Acylation and Sulfonylation to Form Amides and Sulfonamides
The N-methylamino group of 3,5-Difluoro-4-methoxy-N-methylaniline readily reacts with acylating and sulfonylating agents to form the corresponding N-aryl amides and sulfonamides. These reactions are typically carried out by treating the aniline (B41778) with acyl chlorides, acid anhydrides, or sulfonyl chlorides, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl).
The general transformation can be represented as:
Acylation: Reaction with an acyl halide (R-CO-Cl) or anhydride (B1165640) ((R-CO)₂O) yields an N-acyl-3,5-difluoro-4-methoxy-N-methylaniline.
Sulfonylation: Reaction with a sulfonyl halide (R-SO₂-Cl) yields an N-sulfonyl-3,5-difluoro-4-methoxy-N-methylaniline.
These reactions are synthetically valuable. For instance, acylation can serve as a protective strategy for the amino group, moderating its activating effect in subsequent reactions like nitration. byjus.com A series of N-acylamino amides have been synthesized from 3,4-dichloroaniline (B118046) using activating agents like TBTU, demonstrating a common strategy for amide bond formation that would be applicable here. scielo.br
Table 1: Representative Acylation and Sulfonylation Reactions
| Reactant Type | General Structure | Product Type | General Structure |
|---|---|---|---|
| Acyl Halide | R-CO-Cl | N-Aryl Amide | Ar-N(CH₃)-CO-R |
| Acid Anhydride | (R-CO)₂O | N-Aryl Amide | Ar-N(CH₃)-CO-R |
| Sulfonyl Halide | R-SO₂-Cl | N-Aryl Sulfonamide | Ar-N(CH₃)-SO₂-R |
Where Ar = 3,5-difluoro-4-methoxyphenyl
Condensation Reactions to Form Schiff Bases and Imines
While primary anilines are typically used to form Schiff bases (imines) through condensation with aldehydes or ketones, secondary anilines like this compound cannot form stable imines directly in the same manner as they lack a second proton on the nitrogen atom. However, they can participate in related transformations. The synthesis of imines is a well-established acid-catalyzed reaction where a primary amine reacts with an aldehyde or ketone. youtube.com For example, fluorinated imines have been synthesized by the condensation of fluorinated benzaldehydes with various aniline derivatives. nih.gov While direct imine formation is not possible for a secondary amine, it could react with carbonyl compounds under specific conditions to form enamines if there is an alpha-proton on the N-alkyl group, or participate in other C-N bond-forming reactions like the Mannich reaction.
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The direct diazotization of a secondary aromatic amine like this compound does not proceed in the same way as with primary amines to form stable diazonium salts suitable for Sandmeyer reactions. Treatment of secondary anilines with nitrous acid typically leads to the formation of N-nitrosoamines.
However, the corresponding primary amine, 3,5-difluoro-4-methoxyaniline (B1304122), can be readily converted to a diazonium salt. scbt.comachemblock.comnih.govstenutz.eu This is achieved by treating the amine with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). masterorganicchemistry.com
Once formed, the diazonium salt of 3,5-difluoro-4-methoxyaniline is a versatile intermediate for Sandmeyer and related reactions. wikipedia.orgorganic-chemistry.org These reactions allow the introduction of a wide range of substituents onto the aromatic ring by displacing the diazonium group (–N₂⁺), which is an excellent leaving group. This provides a powerful synthetic route to compounds that may be difficult to prepare by direct electrophilic substitution. nih.govresearchgate.net For example, a patent describes the diazotization of 2-halo-4,6-difluoroaniline followed by reduction to produce 3,5-difluoroaniline (B1215098) derivatives. google.comgoogle.com
Table 2: Potential Sandmeyer Reactions of Diazotized 3,5-Difluoro-4-methoxyaniline
| Reagent | Product | Reaction Name |
|---|---|---|
| CuCl / HCl | 1-Chloro-3,5-difluoro-4-methoxybenzene | Sandmeyer Reaction |
| CuBr / HBr | 1-Bromo-3,5-difluoro-4-methoxybenzene | Sandmeyer Reaction |
| CuCN / KCN | 3,5-Difluoro-4-methoxybenzonitrile | Sandmeyer Reaction |
| KI | 3,5-Difluoro-1-iodo-4-methoxybenzene | (Sandmeyer-type) |
| HBF₄, then heat | 1,3,5-Trifluoro-4-methoxybenzene | Balz-Schiemann Reaction |
| H₂O, H₂SO₄, heat | 3,5-Difluoro-4-methoxyphenol | Hydrolysis |
Reactions Involving the Aromatic Ring
The substitution pattern on the benzene (B151609) ring of this compound creates a unique electronic environment that governs its susceptibility and regioselectivity in reactions like electrophilic aromatic substitution and metal-catalyzed cross-couplings.
Electrophilic Aromatic Substitution: Directing Effects of Fluorine, Methoxy (B1213986), and N-Methyl Groups
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents strongly influence the position of the incoming electrophile. testbook.combyjus.com
-N(CH₃)H Group: The N-methylamino group is a powerful activating, ortho, para-directing group due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance (+M effect). allen.in
-OCH₃ Group: The methoxy group is also a strong activating, ortho, para-director, operating through a similar +M effect. byjus.com
-F Atoms: Fluorine is an electronegative atom and deactivates the ring through a strong inductive effect (-I effect). However, it also has a lone pair that can be donated via resonance (+M effect), making it an ortho, para-director. nih.gov
In this compound, the available positions for substitution are C-2 and C-6. The directing effects of the substituents must be considered collectively:
The N-methylamino group at C-1 strongly directs an incoming electrophile to the ortho positions (C-2 and C-6).
The methoxy group at C-4 also directs towards its ortho positions (C-3 and C-5), which are already substituted with fluorine.
The fluorine atoms at C-3 and C-5 deactivate the ring but direct ortho and para. Their para position is C-1 (substituted) and their ortho positions are C-2, C-4, and C-6.
Further Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl or Aryl-Heteroatom Bond Formation
Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming C-C and C-heteroatom bonds. mdpi.com For this molecule to participate as an electrophile, a leaving group (typically a halide like Br or I) would need to be present on the ring.
Alternatively, the C-F bonds themselves can be activated for cross-coupling, although this is challenging due to the high strength of the C-F bond. beilstein-journals.orgnii.ac.jp Nickel-catalyzed protocols have been developed for the Suzuki-Miyaura coupling of aryl fluorides, particularly those activated by electron-withdrawing groups or possessing ortho-directing groups. nih.gov Given the electron-rich nature of the aniline ring, activating its C-F bonds for coupling would likely require specialized and robust catalytic systems. nih.gov
More feasible would be a two-step sequence where the aniline is first halogenated (e.g., brominated at the C-2 position via electrophilic substitution) to install a better leaving group. This resulting aryl bromide could then readily participate in standard palladium- or nickel-catalyzed cross-coupling reactions with various partners, such as boronic acids (Suzuki), organozinc reagents (Negishi), or amines (Buchwald-Hartwig).
Transformations of the Methoxy Group
The methoxy group (-OCH3) is a key functional moiety in this compound, and its transformation, particularly through O-demethylation, is a significant chemical conversion. This process yields the corresponding phenol, 3,5-difluoro-4-(methylamino)phenol, which can be a valuable intermediate in various synthetic applications.
O-Demethylation Reactions to Yield Phenols
Common reagents for this transformation include boron tribromide (BBr3) and strong protic acids like hydrobromic acid (HBr). chem-station.comcommonorganicchemistry.com
Boron Tribromide (BBr3): This powerful Lewis acid is highly effective for cleaving aryl methyl ethers, even those with deactivating substituents. orgsyn.orgnih.gov The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.gov The reaction is often carried out in an inert solvent like dichloromethane (B109758) (DCM) at temperatures ranging from -78 °C to room temperature. commonorganicchemistry.com Given the electron-withdrawing nature of the fluorine atoms and the N-methylamino group, BBr3 is a suitable candidate for the O-demethylation of this compound.
Hydrobromic Acid (HBr): A classic and potent method for ether cleavage involves heating the substrate with a concentrated aqueous or acetic acid solution of HBr. chem-station.comnih.gov The reaction mechanism involves protonation of the ether oxygen, followed by an SN2 attack by the bromide ion on the methyl group. chem-station.com This method is particularly effective for a wide range of substituted anisoles. For instance, the synthesis of 4-methyl-3-(methylamino)phenol (B3275538) has been achieved by heating the corresponding methoxy precursor with HBr in acetic acid at 110°C. This suggests that similar conditions could be successfully applied to this compound.
The following table outlines potential O-demethylation reactions for this compound based on established methodologies for analogous compounds.
Interactive Data Table: Potential O-Demethylation Reactions of this compound
| Reagent(s) | Solvent(s) | Typical Conditions | Product | Notes |
| Boron Tribromide (BBr3) | Dichloromethane (DCM) | -78 °C to room temperature | 3,5-Difluoro-4-(methylamino)phenol | Highly effective for deactivated ethers. Requires careful handling due to reactivity with water. orgsyn.orgnih.govcommonorganicchemistry.com |
| Hydrobromic Acid (HBr) | Acetic Acid / Water | Reflux, elevated temperatures (e.g., 110-130 °C) | 3,5-Difluoro-4-(methylamino)phenol | A strong acid method, widely used for O-demethylation of various substituted anisoles. chem-station.comnih.gov |
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of this compound is influenced by the interplay of its functional groups: the electron-rich N-methylaniline core, the methoxy group, and the strongly electron-withdrawing fluorine atoms. These features dictate its behavior under different chemical environments.
Acidic Conditions: Under strongly acidic conditions, such as those used for O-demethylation (e.g., HBr), the primary reaction is the cleavage of the methoxy group to form the corresponding phenol. The aniline nitrogen would also be protonated to form an ammonium (B1175870) salt. Apart from this intended transformation, the core aromatic structure is generally expected to be stable, although prolonged exposure to very harsh acidic conditions and high temperatures could potentially lead to side reactions.
Basic Conditions: The compound is expected to be relatively stable under mild basic conditions. The N-methylamino group is not readily deprotonated. However, strong bases at elevated temperatures could potentially promote nucleophilic aromatic substitution, although the fluorine atoms are not in positions typically activated for such reactions by the methoxy or N-methylamino groups. Non-catalytic N-methylation of aniline has been observed in supercritical methanol (B129727) with a small amount of base, suggesting that under extreme conditions, reactions involving the N-methyl group could occur. rsc.org
Oxidative Conditions: N-substituted anilines are susceptible to oxidation. tandfonline.com The oxidative chemical polymerization of N-methylaniline in an acidic medium using an oxidant like sodium dichromate is a known reaction, leading to the formation of poly(N-methylaniline). tandfonline.comtandfonline.com This suggests that this compound could undergo similar oxidative polymerization, where the aniline units couple to form oligomeric or polymeric structures. The presence of fluorine atoms might influence the rate and nature of this polymerization. nih.gov Atmospheric oxidation of anilines can also lead to colored degradation products.
Photolytic Conditions: Fluorinated aromatic compounds can undergo photodegradation. Studies on fluorinated pesticides have shown that photolysis can lead to the cleavage of C-F bonds and other structural modifications. nih.gov The photodegradation of aniline in aqueous media is known to be accelerated by the presence of algae, involving reactive oxygen species. nih.govresearchgate.net Therefore, under UV irradiation, particularly in aqueous environments, this compound could be susceptible to degradation, potentially involving defluorination or transformation of the amino and methoxy groups. The exact degradation products would depend on the specific conditions, such as the wavelength of light and the presence of photosensitizers.
Applications As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Role in the Construction of Complex Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental scaffolds in many biologically active compounds. The synthesis of these ring systems often relies on versatile starting materials that can undergo specific cyclization reactions. Substituted anilines are frequently used as precursors for nitrogen-containing heterocyclic systems. For instance, fluorinated anilines such as 2,3-difluoroaniline (B47769) serve as starting materials for the synthesis of quinoline (B57606) intermediates, which are important in the development of new agrochemicals rhhz.net. The structure of 3,5-Difluoro-4-methoxy-N-methylaniline, with its reactive amine group and activated aromatic ring, makes it a suitable candidate for similar transformations, enabling the synthesis of novel and complex heterocyclic frameworks.
Precursor for Advanced Materials and Functional Molecules
The development of advanced materials and functional molecules often requires precursors with specific, well-defined properties. The synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives is pursued for the discovery and development of not only drugs and agrochemicals but also new functional materials youtube.com. The incorporation of fluorine atoms into organic molecules is a key strategy for modulating physicochemical properties such as stability and lipophilicity rhhz.net. Therefore, a compound like this compound, with its distinct substitution pattern, represents a potential precursor for specialized polymers or other functional materials where precise electronic and steric characteristics are required.
Intermediate in Agrochemical Research and Development
Fluorinated anilines are recognized as important intermediates in the preparation of agrochemicals google.com. The introduction of halogen atoms is a critical tool for influencing the physicochemical properties of a molecule to enhance its biological activity and metabolic stability rhhz.netresearchgate.net. The agrochemical industry faces ongoing challenges to develop new active ingredients with improved efficacy and more favorable environmental profiles to meet regulatory requirements and grower needs researchgate.net.
The rational design of modern agrochemicals heavily relies on the use of versatile, halogen-containing building blocks. Since 2010, approximately 81% of newly launched agrochemicals contain halogen atoms researchgate.net. The synthesis of new active ingredients often involves the use of fluorinated building blocks that are incorporated into the final molecule rhhz.net. Processes for preparing fluorinated anilines are crucial as these compounds serve as pivotal intermediates for these agrochemicals google.com. The structure of this compound, containing both fluorine and a methoxy (B1213986) group, makes it a prime candidate for use in synthetic pathways aimed at producing novel, highly functionalized agrochemical active ingredients.
Understanding structure-activity relationships (SAR) is fundamental to optimizing the performance of agrochemicals. The introduction of fluorine into a molecule can significantly alter its biological activity by affecting its binding to target enzymes or receptors, its transport properties, and its resistance to metabolic degradation rhhz.net. The specific substitution pattern on the this compound ring—with fluorine atoms meta to the amino group and a methoxy group para to it—provides a unique electronic and steric profile. This allows researchers to systematically explore how these features influence the biological efficacy and selectivity of new agrochemical candidates, contributing valuable data to SAR studies.
Utility in Pharmaceutical and Medicinal Chemistry Research
In medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. Fluorinated anilines, in particular, are established as important intermediates for the synthesis of active pharmaceutical ingredients (APIs) google.com. The synthesis of novel aniline derivatives is often a key step in the discovery and development of new drugs youtube.com.
This compound serves as a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical research. The presence of multiple functional groups allows for diverse chemical modifications, enabling the creation of libraries of novel compounds for screening purposes. The difluoro-methoxy-aniline moiety can be a core component of new chemical entities designed to interact with specific biological targets. The general synthetic utility of fluorinated anilines is well-documented, with various methods developed for their preparation to support the synthesis of new APIs google.com.
Data Table for this compound and its Hydrochloride Salt
| Property | Value |
| Compound Name | This compound hydrochloride bldpharm.com |
| CAS Number | 2995291-56-8 bldpharm.com |
| Molecular Formula | C₈H₁₁ClF₂N₂O |
| Synonyms | N/A |
Building Block for Novel Bioactive Scaffolds and Ligands (e.g., Peptidomimetics, Enzyme Inhibitors)
The structural features of this compound make it a valuable precursor for the construction of novel bioactive scaffolds and ligands, including peptidomimetics and enzyme inhibitors.
Peptidomimetics:
Peptidomimetics are compounds that mimic the structure and function of peptides but possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govnih.gov The N-methylated aniline moiety is a key structural element that can be incorporated into peptidomimetic backbones. nih.gov The N-methylation of the amide bond in a peptide chain can induce significant conformational changes, increase resistance to proteolysis, and improve membrane permeability. nih.gov
The synthesis of peptidomimetics can involve the use of N-substituted amino acids. While direct synthesis of a peptide-like chain with this compound is not a standard approach, it can be used to create building blocks that are then incorporated into larger peptidomimetic structures. For instance, the aniline can be derivatized to form a non-natural amino acid analogue. The resulting fluorinated and N-methylated residue would be expected to confer unique conformational constraints and metabolic stability to the resulting peptidomimetic.
The ribosomal synthesis of peptides containing N-methyl amino acids has been demonstrated, showcasing the biological machinery's tolerance for such modifications and opening avenues for the creation of diverse peptidomimetic libraries. nih.gov
Table 1: Examples of N-Methylated Amino Acids in Peptidomimetic Synthesis
| N-Methylated Amino Acid | Incorporation Method | Resulting Property | Reference |
| N-Methyl Leucine (MeLeu) | Ribosomal Synthesis | Improved Protease Stability | nih.gov |
| N-Methyl Threonine (MeThr) | Ribosomal Synthesis | Enhanced Membrane Permeability | nih.gov |
| N-Methyl Valine (MeVal) | Ribosomal Synthesis | Conformational Constraint | nih.gov |
| N-Methyl-L-phenylalanine (MePhe) | Nonsense Suppression | Backbone Modification | nih.gov |
This table provides examples of N-methylated amino acids that have been successfully incorporated into peptides, illustrating the potential for creating peptidomimetics with enhanced properties. The principles can be extended to novel building blocks derived from this compound.
Enzyme Inhibitors:
The aniline scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors. nih.govmdpi.com The substitution pattern on the aniline ring plays a crucial role in determining the inhibitor's potency and selectivity. nih.gov The presence of fluorine atoms can enhance binding affinity through favorable interactions with the enzyme's active site and can block metabolic pathways, thereby increasing the inhibitor's half-life. researchgate.net
The 3,5-difluoro-4-methoxyphenyl moiety is a valuable pharmacophore in the design of various inhibitors. For example, derivatives of 4-anilinoquinazolines are known potent kinase inhibitors, and substitutions on the aniline ring are critical for their activity. soton.ac.uk Structure-activity relationship (SAR) studies have shown that small, electron-withdrawing groups like fluorine at the ortho and meta positions of the aniline ring can be beneficial for inhibitory activity.
Furthermore, N-methylation can influence the conformation and binding mode of the inhibitor. In the context of cardiac troponin I–interacting kinase (TNNi3K) inhibitors, the N-methylbenzenesulfonamide group was found to be a key driver of potency. nih.gov Therefore, this compound serves as a promising starting material for the synthesis of novel kinase inhibitors and other enzyme-targeted therapeutics.
Table 2: Examples of Substituted Anilines in Enzyme Inhibitor Design
| Aniline Derivative | Target Enzyme | Key Structural Feature | Reference |
| 4-Anilinoquinazolines | EGFR, VEGFR | Substituted aniline ring | |
| 2,4-Disubstituted pyrimidines | TAK1 Kinase | Covalent modification via aniline derivative | harvard.edu |
| 4-Anilinoquinazolines | TNNi3K | N-methylbenzenesulfonamide on aniline | nih.gov |
| 2-Substituted Aniline Pyrimidines | Mer/c-Met Kinases | Variously substituted anilines | mdpi.com |
This table illustrates the application of substituted aniline derivatives in the development of various enzyme inhibitors, highlighting the importance of the substitution pattern on the aniline ring for biological activity.
Contributions to Target-Oriented Synthesis in Drug Discovery
Target-oriented synthesis (TOS) is a strategy in drug discovery that focuses on the rational design and synthesis of molecules that are predicted to bind to a specific biological target, such as a receptor or an enzyme. The use of well-defined and functionalized building blocks is central to the success of TOS.
The synthesis of complex molecules often involves the coupling of different fragments. The aniline functionality of this compound allows for a variety of coupling reactions, such as amide bond formation, Suzuki coupling, and Buchwald-Hartwig amination, enabling its incorporation into a wide range of molecular scaffolds.
For instance, in the synthesis of anti-psychotic drugs targeting the 5-HT6 receptor, meta-substituted anilines have been shown to be crucial intermediates. The ability to introduce specific substituents at the meta position of an aniline ring through innovative synthetic methods underscores the importance of having access to a diverse range of aniline building blocks for target-oriented synthesis.
The development of potent and selective inhibitors often relies on iterative cycles of design, synthesis, and biological evaluation. The availability of building blocks like this compound allows medicinal chemists to systematically explore the chemical space around a lead compound and optimize its properties for a specific biological target.
Future Perspectives and Emerging Research Directions
Development of Greener and More Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards more environmentally benign synthetic methods. For a compound like 3,5-Difluoro-4-methoxy-N-methylaniline, this translates to developing routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current research in the broader field of aniline (B41778) synthesis points towards several promising strategies:
Photocatalysis: Visible-light-mediated photocatalysis offers a mild and efficient alternative to traditional synthetic methods. For the synthesis of functionalized anilines, including fluorinated derivatives, photocatalytic approaches can enable reactions under ambient temperature and pressure, often with higher selectivity. The use of organic dyes as photocatalysts is a particularly sustainable approach, avoiding the need for precious metal catalysts.
Biocatalysis: The use of enzymes in chemical synthesis is a cornerstone of green chemistry. For aniline synthesis, nitroreductases are being explored for the reduction of nitroarenes to anilines under mild, aqueous conditions. nih.gov This approach avoids the use of high-pressure hydrogen and heavy metal catalysts typically employed in conventional reductions.
PFAS-Free Fluorination: Given the growing concerns over per- and polyfluoroalkyl substances (PFAS), developing fluorination methods that avoid these persistent chemicals is a critical research area. Recent advancements in PFAS-free synthesis of fluorinated compounds, including those involving microfluidic technologies, offer a more sustainable pathway to fluorinated building blocks like this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, characterized by the continuous passage of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of this compound, the integration of its synthetic steps into a continuous flow process could lead to significant improvements in efficiency and consistency. thermofisher.com
Key areas of development include:
Microfluidic Reactors: These miniaturized flow systems allow for precise control over reaction parameters and are particularly well-suited for handling hazardous reagents or intermediates in a safer manner. aaronchem.com The synthesis of aniline derivatives, including N-methylation and fluorination steps, can be effectively performed in microreactors.
Automated Synthesis Platforms: The combination of flow chemistry with robotics and artificial intelligence is leading to the development of fully automated synthesis platforms. These systems can autonomously optimize reaction conditions and even explore new reaction pathways, accelerating the discovery and production of complex molecules like this compound.
Advanced Spectroscopic Probes for in situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical synthesis. For the preparation of this compound, these techniques can provide invaluable insights into the formation of intermediates and the influence of reaction parameters.
Relevant spectroscopic methods include:
FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration of reactants, products, and intermediates in real-time, providing kinetic data and mechanistic information. beilstein-journals.orgsigmaaldrich.com
UV-Vis and Fluorescence Spectroscopy: These methods are particularly useful for studying reactions involving chromophoric or fluorescent species, which is relevant for many aromatic compounds. echemi.com
NMR Spectroscopy: In-situ NMR can provide detailed structural information about species present in the reaction mixture, aiding in the identification of transient intermediates.
By coupling these spectroscopic probes with flow reactors, a comprehensive, real-time picture of the synthesis of this compound can be obtained, enabling precise control and optimization.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Retrosynthesis
Key applications of AI in this context include:
Retrosynthetic Analysis: AI algorithms can analyze the structure of a target molecule and propose a series of reactions to synthesize it from readily available starting materials. This can help chemists to devise more efficient and innovative synthetic pathways.
Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for a given set of reactants. beilstein-journals.org This predictive capability can save significant time and resources in the laboratory by reducing the need for extensive trial-and-error experimentation.
Catalyst and Reagent Design: AI can be used to design novel catalysts and reagents with improved activity and selectivity for specific transformations, such as the N-methylation or fluorination steps in the synthesis of this compound.
Exploration of New Applications in Emerging Fields such as Optoelectronics or Catalysis
The unique combination of fluorine and methoxy (B1213986) substituents, along with the N-methylaniline core, suggests that this compound and its derivatives could possess interesting properties for applications beyond their current use as synthetic intermediates.
Optoelectronics: Fluorinated organic materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection and transport properties, as well as enhance the material's stability. rsc.org The specific substitution pattern of this compound could lead to derivatives with tailored electronic and photophysical properties.
Catalysis: N-methylaniline derivatives can serve as ligands for transition metal catalysts. The electronic properties of the aniline ring, influenced by the fluorine and methoxy groups, could modulate the catalytic activity and selectivity of metal complexes. For example, ruthenium and iridium complexes bearing aniline-based ligands have shown promise in various catalytic transformations. rsc.org Exploring the coordination chemistry of this compound with different metals could lead to the discovery of novel catalysts for a range of organic reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
